1-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-3-(2-fluorophenyl)propan-1-one
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Overview
Description
1-(4-(2-Fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)-3-(2-fluorophenyl)propan-1-one is a synthetic organic compound characterized by its complex structure, which includes fluorophenyl and bipiperidinyl groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(2-Fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)-3-(2-fluorophenyl)propan-1-one typically involves multiple steps:
Formation of the Bipiperidinyl Core: The bipiperidinyl core can be synthesized through a series of nucleophilic substitution reactions, starting from piperidine derivatives.
Introduction of Fluorophenyl Groups: The fluorophenyl groups are introduced via nucleophilic aromatic substitution reactions, often using fluorobenzene derivatives.
Coupling Reactions: The final step involves coupling the bipiperidinyl core with the fluorophenyl groups using reagents such as palladium catalysts under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-(4-(2-Fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)-3-(2-fluorophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups like alkyl, halogen, or nitro groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, 1-(4-(2-Fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)-3-(2-fluorophenyl)propan-1-one is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
This compound is of interest in medicinal chemistry for its potential pharmacological properties. It may act as a lead compound in the development of new therapeutic agents targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced chemical resistance.
Mechanism of Action
The mechanism of action of 1-(4-(2-Fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)-3-(2-fluorophenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl groups may enhance binding affinity through hydrophobic interactions, while the bipiperidinyl core can provide structural rigidity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(2-Fluorophenyl)piperazine: Shares the fluorophenyl group but differs in the core structure.
2-(4-Fluorophenoxy)-1-(2-hydroxy-4-methoxyphenyl)ethanone: Contains a fluorophenoxy group but has different functional groups and core structure.
Uniqueness
1-(4-(2-Fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)-3-(2-fluorophenyl)propan-1-one is unique due to its combination of bipiperidinyl and fluorophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
1-[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]-3-(2-fluorophenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30F2N2O2/c26-22-6-2-1-5-19(22)9-10-25(30)29-15-11-20(12-16-29)28-17-13-21(14-18-28)31-24-8-4-3-7-23(24)27/h1-8,20-21H,9-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUFNMSDADYRJAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(CC2)OC3=CC=CC=C3F)C(=O)CCC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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